

(Rac)-HAMI 3379: A Comprehensive Pharmacological Profile

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Compound of Interest				
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(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. It has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the CysLT2 receptor. More recently, HAMI 3379 has also been identified as an antagonist of the orphan G protein-coupled receptor 17 (GPR17), revealing a dual mechanism of action with potential therapeutic implications in neuroinflammatory and demyelinating diseases.

This technical guide provides an in-depth overview of the pharmacological properties of **(Rac)-HAMI 3379**, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HAMI 3379, the active component of **(Rac)-HAMI 3379**.

Table 1: In Vitro Antagonist Potency of HAMI 3379 at the CysLT2 Receptor



Assay Type	Ligand	Cell Line	Parameter	Value	Reference
Calcium Mobilization	Leukotriene D4 (LTD4)	CysLT2 Receptor Reporter Cell Line	IC50	3.8 nM	[1][2]
Calcium Mobilization	Leukotriene C4 (LTC4)	CysLT2 Receptor Reporter Cell Line	IC50	4.4 nM	[1][2]
Radioligand Binding	[3H]-LTD4	Membranes from CysLT2 Receptor Cell Line	IC50	37.9 nM	

Table 2: Selectivity of HAMI 3379 for CysLT2 over

CysLT1 Receptor

Assay Type	L igand	Cell Line/Prepar ation	Parameter	Value	Reference
Calcium Mobilization	LTD4	CysLT1 Receptor Reporter Cell Line	IC50	>10,000 nM	[3]
Radioligand Binding	[3H]-LTD4	Membranes from CysLT1 Receptor Cell Line	IC50	>30,000 nM	

Table 3: In Vivo Efficacy of HAMI 3379 in a Rat Model of Focal Cerebral Ischemia (MCAO)



Animal Model	Dosing Regimen	Endpoint	Effect	Reference
Male Sprague- Dawley Rats	0.1-0.4 mg/kg, i.p.	Infarct volume, brain edema, neurological deficits	Significant reduction	[4]
Male Sprague- Dawley Rats	0.1 mg/kg, i.p. (for 6 days)	Brain atrophy, neuronal density, microglial activation, glial scar formation	Amelioration of chronic brain injury	[5][6]

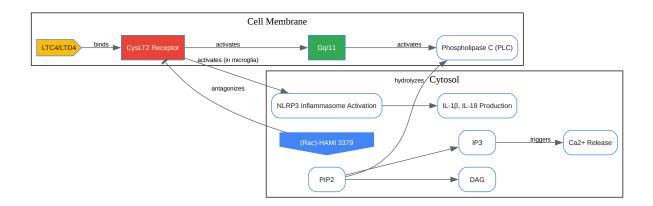
Signaling Pathways Modulated by HAMI 3379

HAMI 3379 exerts its effects by antagonizing two distinct G protein-coupled receptors: the CysLT2 receptor and GPR17.

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor, upon activation by its endogenous ligands LTC4 and LTD4, couples primarily to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a process that can be potently blocked by HAMI 3379. In inflammatory conditions, CysLT2 receptor activation in microglia can also lead to the assembly and activation of the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines IL-1 β and IL-18.[7][8][9] HAMI 3379 has been shown to inhibit this pathway.[7][8]





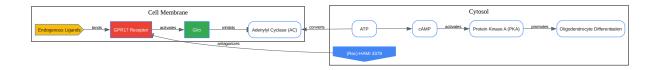
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CysLT2 Receptor Signaling Pathway Antagonized by (Rac)-HAMI 3379.

GPR17 Signaling Pathway

GPR17 is an orphan receptor that has been shown to be a negative regulator of oligodendrocyte differentiation.[3][10] Its activation, potentially by endogenous purinergic and cysteinyl leukotriene ligands, leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key signaling molecule that promotes oligodendrocyte maturation. By antagonizing GPR17, HAMI 3379 can disinhibit this pathway, thereby promoting oligodendrocyte differentiation.[11]





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GPR17 Signaling Pathway Antagonized by (Rac)-HAMI 3379.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **(Rac)-HAMI 3379** are provided below.

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of **(Rac)-HAMI 3379** at the CysLT2 receptor.

Objective: To measure the ability of **(Rac)-HAMI 3379** to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the CysLT2 receptor.

Materials:

- CysLT2 receptor reporter cell line (e.g., CHO or HEK293 cells stably expressing the human CysLT2 receptor and a calcium-sensitive photoprotein like aequorin).
- Cell culture medium and supplements.
- (Rac)-HAMI 3379.
- CysLT2 receptor agonists: Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4).
- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).



Luminometer.

Procedure:

- Cell Culture: Culture the CysLT2 receptor reporter cell line under standard conditions until
 confluent.
- Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer.
- Aequorin Reconstitution (if applicable): Incubate the cells with coelenterazine to reconstitute the aequorin.
- Compound Preparation: Prepare serial dilutions of (Rac)-HAMI 3379 in assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).
- Assay Protocol: a. Dispense the cell suspension into the wells of a 96-well plate. b. Add the
 different concentrations of (Rac)-HAMI 3379 to the wells and incubate for a pre-determined
 time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the luminometer. d.
 Inject the agonist solution into the wells and immediately measure the light emission
 (luminescence) over a set period.
- Data Analysis: a. The luminescence signal is proportional to the intracellular calcium concentration. b. Calculate the percentage of inhibition for each concentration of (Rac)-HAMI 3379 relative to the agonist response in the absence of the antagonist. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to evaluate the neuroprotective effects of **(Rac)-HAMI 3379** in an experimental model of ischemic stroke.

Objective: To induce a focal cerebral ischemia in rats and assess the ability of **(Rac)-HAMI 3379** to reduce infarct volume and improve neurological outcome.



Materials:

- Male Sprague-Dawley rats (250-300g).
- Anesthesia (e.g., isoflurane).
- Surgical instruments.
- Nylon monofilament suture (e.g., 4-0) with a rounded tip.
- (Rac)-HAMI 3379 solution for intraperitoneal (i.p.) injection.
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.

Procedure:

- Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain it at 37°C.
- Surgical Procedure (Intraluminal Suture Method): a. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the distal ECA. c. Temporarily clamp the CCA and ICA. d. Make a small incision in the ECA stump. e. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm occlusion. f. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion. g. Suture the incision.[14][15]
- Drug Administration: Administer **(Rac)-HAMI 3379** (e.g., 0.1-0.4 mg/kg, i.p.) at specific time points relative to the MCAO procedure (e.g., at the time of reperfusion and at subsequent intervals).
- Neurobehavioral Assessment: At various time points after MCAO (e.g., 24 hours, 72 hours), assess neurological deficits using a standardized scoring system (e.g., a multi-point scale evaluating posture, circling, and forelimb flexion).[6][16][17]



Infarct Volume Measurement: a. At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and perfuse the brain with saline. b. Remove the brain and slice it into coronal sections. c. Incubate the slices in a TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white. d. Quantify the infarct volume using image analysis software.[15]

Oligodendrocyte Differentiation Assay

This in vitro assay is used to assess the effect of **(Rac)-HAMI 3379** on the maturation of oligodendrocyte precursor cells (OPCs).

Objective: To determine if **(Rac)-HAMI 3379** promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.

Materials:

- Primary rat or mouse OPCs or an OPC cell line.
- OPC proliferation medium (containing growth factors like PDGF-AA and FGF-2).
- OPC differentiation medium (lacking proliferation-inducing growth factors and containing factors that promote differentiation, such as triiodothyronine (T3)).
- (Rac)-HAMI 3379.
- Antibodies against markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes, Myelin Basic Protein (MBP) for mature oligodendrocytes).
- Fluorescence microscope.

Procedure:

- OPC Culture: Plate the OPCs on a suitable substrate (e.g., poly-L-lysine coated coverslips)
 in proliferation medium.
- Induction of Differentiation: Once the cells have attached and started to proliferate, switch to differentiation medium to induce maturation.



- Treatment: Treat the cells with different concentrations of (Rac)-HAMI 3379 or a vehicle control.
- Immunocytochemistry: After a defined period of differentiation (e.g., 3-5 days), fix the cells and perform immunofluorescence staining for oligodendrocyte markers. a. Incubate the cells with primary antibodies against O4 and MBP. b. Wash and incubate with fluorescently labeled secondary antibodies. c. Mount the coverslips on microscope slides.
- Data Analysis: a. Capture images of the stained cells using a fluorescence microscope. b.
 Quantify the number of O4-positive and MBP-positive cells in multiple fields of view for each
 treatment condition. c. Calculate the percentage of MBP-positive cells among the O4 positive cells as a measure of oligodendrocyte maturation. d. Compare the results between
 the (Rac)-HAMI 3379-treated groups and the vehicle control to determine the effect of the
 compound on differentiation.[18][19][20]

This comprehensive guide provides a detailed overview of the pharmacological properties of **(Rac)-HAMI 3379**, highlighting its dual antagonism at the CysLT2 and GPR17 receptors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound in inflammatory and neurological disorders.

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